N-(butan-2-yl)-2-methylcyclohexan-1-amine
CAS No.:
Cat. No.: VC17746803
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H23N |
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Molecular Weight | 169.31 g/mol |
IUPAC Name | N-butan-2-yl-2-methylcyclohexan-1-amine |
Standard InChI | InChI=1S/C11H23N/c1-4-10(3)12-11-8-6-5-7-9(11)2/h9-12H,4-8H2,1-3H3 |
Standard InChI Key | OIZHKVFLWCNMPM-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)NC1CCCCC1C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Butan-2-yl)-2-methylcyclohexan-1-amine features a cyclohexane backbone with two substituents:
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A methyl group at the 2-position, introducing steric hindrance and influencing the ring’s conformational preferences.
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A sec-butyl group (butan-2-yl) bonded to the nitrogen atom at the 1-position, contributing to the compound’s lipophilicity and potential interactions with biological targets .
The molecular formula is C₁₁H₂₃N, with a molecular weight of 169.31 g/mol. The cyclohexane ring likely adopts a chair conformation, minimizing steric strain between the methyl and sec-butyl groups.
Key Physicochemical Parameters
The LogP value, estimated at 2.7, suggests moderate lipophilicity, aligning with trends observed in similar sec-butyl-substituted amines . This property is critical for predicting membrane permeability in biological systems.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-(butan-2-yl)-2-methylcyclohexan-1-amine can be inferred from methods used for analogous compounds. A plausible two-step approach involves:
Step 1: Alkylation of Cyclohexanone
2-Methylcyclohexanone is synthesized via Friedel-Crafts alkylation of cyclohexane with methyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step introduces the methyl group at the 2-position.
Step 2: Reductive Amination
The ketone intermediate undergoes reductive amination with sec-butylamine (butan-2-amine) using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This reaction proceeds under mild acidic conditions (pH 4–6) to yield the target amine:
Industrial-Scale Production
For industrial applications, continuous flow reactors are preferred to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to optimize the reductive amination step, while automated systems ensure consistent reaction conditions.
The sec-butyl group’s lipophilicity may enhance blood-brain barrier penetration, suggesting potential central nervous system (CNS) activity.
Future Research Directions
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Pharmacological Profiling: Screen for analgesic, anti-inflammatory, and antimicrobial activities using in vitro assays.
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Structural Optimization: Modify the sec-butyl or methyl groups to enhance selectivity and reduce toxicity.
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Ecotoxicological Studies: Assess environmental impact, particularly aquatic toxicity .
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